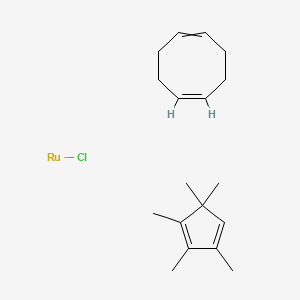

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II), also known as Pentamethylcyclopentadienyl (1,5-cyclooctadiene)ruthenium (II) chloride or RuCl(cod)Cp*, is an organoruthenium compound . It has the molecular formula C₁₈H₂₇ClRu and a molecular weight of 379.94 g/mol .

Molecular Structure Analysis

The compound has pseudo-octahedral geometry . In the crystal structure of a related compound, two isomers are observed in the unit cell, one with a 2.93 Å ruthenium–ruthenium bond and the other with a long internuclear distance of 3.75 Å .Chemical Reactions Analysis

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) is a homogeneous catalyst for the formation of carbon-carbon and carbon-heteroatom bonds . It can catalyze cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .Physical And Chemical Properties Analysis

The compound has a melting point of 143-147 °C . It is a solid at room temperature and should be stored at −20°C .Scientific Research Applications

-

Catalyst for Carbon-Carbon and Carbon-Heteroatom Bonds Formation

-

Catalyst for Cyclotrimerization of Alkynylboronates

-

Catalyst for C-C Coupling of Norbornenes and Norbornadiene with Alkynes

-

Catalyst for Fast Racemization of Chiral Non-Racemic Sec-Alcohols

-

Catalyst for the Synthesis of Organoruthenium Complexes

-

Catalyst for the Synthesis of Highly Substituted Phthalides

- Application: This compound can catalyze the cyclotrimerization of alkynylboronates, propargyl alcohols, and terminal alkynes to form arylboronate, which in turn undergoes palladium (II)-catalyzed carbonylation to form highly substituted phthalides .

- Results: Highly substituted phthalides are synthesized, which are important compounds in organic synthesis .

Safety And Hazards

In contact with water, Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) releases flammable gases . It is recommended to handle and store contents under inert gas and protect from moisture . Personal protective equipment including protective gloves, clothing, eye protection, and face protection should be worn .

properties

CAS RN |

92390-26-6 |

|---|---|

Product Name |

Chloro(pentamethylcyclopentadienyl)(cyclooctadiene)ruthenium(II) |

Molecular Formula |

C18H28ClRu |

Molecular Weight |

380.9 g/mol |

IUPAC Name |

chlororuthenium;(5Z)-cycloocta-1,5-diene;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |

InChI |

InChI=1S/C10H16.C8H12.ClH.Ru/c1-7-6-10(4,5)9(3)8(7)2;1-2-4-6-8-7-5-3-1;;/h6H,1-5H3;1-2,7-8H,3-6H2;1H;/q;;;+1/p-1/b;2-1-,8-7?;; |

InChI Key |

JBVMVFXUVNUNNG-ZNZJSHLGSA-M |

Isomeric SMILES |

CC1=CC(C(=C1C)C)(C)C.C1C/C=C\CCC=C1.Cl[Ru] |

SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

Canonical SMILES |

CC1=CC(C(=C1C)C)(C)C.C1CC=CCCC=C1.Cl[Ru] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

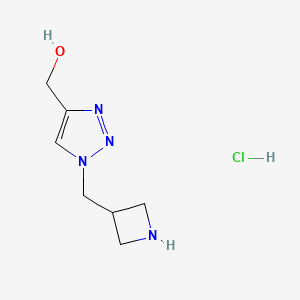

![1-[(Azetidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1489914.png)

![1-[(Azetidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1489915.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)